molecular formula C6H6O2S B155060 2-Methylthiophene-3-carboxylic acid CAS No. 1918-78-1

2-Methylthiophene-3-carboxylic acid

Cat. No. B155060
CAS RN: 1918-78-1
M. Wt: 142.18 g/mol
InChI Key: YJZOPBSZDIBXBG-UHFFFAOYSA-N
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Description

2-Methylthiophene-3-carboxylic acid is a compound that belongs to the class of thiophene carboxylic acids. It is characterized by the presence of a carboxylic acid group attached to the thiophene ring, which is a five-membered sulfur-containing heterocycle. The methyl group at the second position of the thiophene ring contributes to the compound's unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of thiophene carboxylic acid derivatives can be achieved through various methods. For instance, the Gewald reaction is a notable method for synthesizing 2-aminothiophene-3-carboxylates, which can be further modified to obtain 2-methylthiophene-3-carboxylic acid . Additionally, the synthesis of related compounds, such as 3-aminotetrahydrothiophene-3-carboxylic acids, has been reported using the Strecker and Bucherer-Bergs syntheses, which could potentially be adapted for the synthesis of 2-methylthiophene-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of thiophene carboxylic acids is influenced by the substitution pattern on the thiophene ring. Quantum mechanical methods based on density functional theory have been used to examine the structural and electronic properties of carboxylic acid-substituted bithiophenes, which are closely related to 2-methylthiophene-3-carboxylic acid . These studies can provide insights into the electronic effects induced by the carboxylic acid group and how it affects the overall molecular structure.

Chemical Reactions Analysis

Thiophene carboxylic acids can undergo various chemical reactions due to the presence of both the reactive thiophene ring and the carboxylic acid group. For example, the photochemical reaction of aliphatic carboxylic acids with 2-aminothiophenol can lead to the formation of compounds that share a similar structural motif to 2-methylthiophene-3-carboxylic acid . Moreover, the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling demonstrates the potential for further functionalization of thiophene carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylic acids are influenced by their molecular structure. For instance, the introduction of carboxylic acid substituents to polythiophene has been shown to produce a very small increase in the energy gap, which is an important parameter for electronic materials . Additionally, the water-soluble polythiophene carboxylic acids exhibit unique solution properties, such as pH-induced conformational changes, which could be relevant for understanding the behavior of 2-methylthiophene-3-carboxylic acid in different environments .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are being studied by a growing number of scientists as potential biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthesis of Zinc and Cadmium Carboxylate Complexes

    • 3-Methyl-2-thiophenecarboxylic acid has been used in the synthesis of zinc and cadmium carboxylate complexes .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors .
  • Synthesis of Thiophene Derivatives

    • Recent strategies in the synthesis of thiophene derivatives have been highlighted in the literature from 2012 onwards .
    • The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
  • Pharmacological Properties

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Safety And Hazards

The safety data sheet for “2-Methylthiophene-3-carboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “2-Methylthiophene-3-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

2-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZOPBSZDIBXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405016
Record name 2-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiophene-3-carboxylic acid

CAS RN

1918-78-1
Record name 2-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLTHIOPHENE-3-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Thiophenecarboxylic acid (3.84 g) was dissolved in tetrahydrofuran (50 ml), and the mixture was cooled to -78° C. n-Butyllithium (1.6M in hexane, 41.3 ml) was slowly added dropwise, and the mixture was stirred at the same temperature for 30 minutes. Iodomethane (3.7 ml) in tetrahydrofuran (10 ml) was added dropwise. The resulting mixture was heated to room temperature and stirred for 15 hours. The mixture was poured into water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid, and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-methyl-3-thiophenecarboxylic acid (3.98 g) as crystals.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
41.3 mL
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 2-methyl-3-thiophenecarboxylate (3.42 g, 20.09 mmol; see step (ii) above) was dissolved in ethanol (5 mL) to which was added a solution of sodium hydroxide (3.2145 mg, 80.362 mmol) in water (10 mL). The reaction mixture was heated under reflux for 2 h. The volume was reduced to half under reduced pressure at 40° C. and the residue was cooled with ice water. Dilute HCl was added dropwise with stirring until pH 2. The white solid material was filtered off, washed with water and dried under reduced pressure at 50° C. to give the required material (2.1850 mg, 77% yield), m.p. 115-117° C., lit. m.p. 116-117° C. (see D. W. Knight, A. P. Nott J. Chem. Soc., Perkin Trans. 1 791-794 (1983)).
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.2145 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
77%

Synthesis routes and methods III

Procedure details

To a solution of 1.5M-lithium diisopropylamide/cyclohexane solution (600 ml) and THF (300 ml) was dropwise added 3-thiophenecarboxylic acid (50.0 g)/THF (150 ml) under vigorous stirring at −70° C. After the reaction mixture was stirred, as it was, at −70° C. for 2 hr, methyl iodide (60.0 g) was added dropwise to the reaction mixture. After the dry ice/acetone bath was removed, the mixture was reacted overnight. The resulting reaction solution was acidified by adding 5N hydrochloric acid thereto, and then extracted with ethyl acetate. The organic layer was washed with water and brine, dried and evaporated, to give 54 g of the title compound.
Name
lithium diisopropylamide cyclohexane
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a suspension of 5.32 g (41.5 mmol) of 3-thiophenecarboxylic acid in 100 ml of anhydrous tetrahydrofuran (chilled to -78° C.) was added 57.1 ml (91.4 mmol) of 1.6 M n-BuLi in hexanes. The cloudy suspension was stirred at -78° C. under a blanket of argon for 40 minutes, and was then transfered via canulla onto a solution of 59.05 g (25.9 ml, 416 mmol) of methyl iodide dissolved in 20 ml of anhydrous tetrahydrofuran (chilled to -78° C.). The resulting clear, colorless solution was allowed to warm to room temperature and stirred for 20 hours. A white solid was formed. The reaction mixture was concentrated in vacuo, partitioned between 75 ml of sat. NH4Cl solution and 150 ml of ethyl ether, and the layers separated. The aqueous phase was washed with 100 ml of ethyl ether and layered with 100 ml of ethyl ether and acidified with 1N sulfuric acid solution until all of the yellow emulsion dissapated. All organic phases were combined, washed with brine solution, dried over MgSO4, filtered and concentrated in vacuo to yield an off-white solid. Purification by flash chromatography (silica gel, 75% ethyl acetate in hexane) yielded the title compound as an off white solid.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
57.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25.9 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylthiophene-3-carboxylic acid
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
29
Citations
VI Shvedov, VK Vasil'eva, OB Romanova… - Chemistry of Heterocyclic …, 1973 - Springer
… 4--Chloro-2-methylthiophene-3-carboxylic Acid (VII). A mixture of 2 g (0.01 mole) of (III) and a solution of 1~ g (0.03 mole) of caustic soda in 20 ml of ethanol was boiled for 30 min. The …
Number of citations: 1 link.springer.com
DT Bowman, GF Slater, LA Warren… - … in Mass Spectrometry, 2014 - Wiley Online Library
… In the same vein, the presence of the methyl ester of 2-methylthiophene-3-carboxylic acid in the sample was established. The mass spectrum (see Figs. 2(C) and 2(D)) closely …
M Kogami, N Watanabe - Chemical and Pharmaceutical Bulletin, 2011 - jstage.jst.go.jp
… , we needed kilogram quantities of 2-methylthiophene-3-carboxylic acid (1) and its esters as … In this note, we describe a practical synthesis of 2-methylthiophene3-carboxylic acid ethyl …
Number of citations: 3 www.jstage.jst.go.jp
H Fujieda, K Maeda - Synthetic Communications, 2019 - Taylor & Francis
Full article: New synthetic route to the important (S)-5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methylthiophene-3-carboxylic acid intermediate for the synthesis of a novel glucokinase …
Number of citations: 3 www.tandfonline.com
F Gillsch, F Mbui, U Bilitewski… - Chemistry & …, 2023 - Wiley Online Library
… The latter was desilylated with TBAF and AcOH to give alcohol 10c, which was esterified with butyric acid (11a) or 2-methylthiophene-3carboxylic acid (11b) to give the esters 13c or 15c …
Number of citations: 3 onlinelibrary.wiley.com
P Bollinger, P Cooper, HU Gubler… - Helvetica chimica …, 1990 - Wiley Online Library
… of Me1 for 1 h to give, after a slow temperature increase to 15", the anion 12 of 2-methylthiophene-3-carboxylic acid [ 161. Subsequent reaction with 1 equiv. of BuLi at - 78" (-+dianion of …
Number of citations: 14 onlinelibrary.wiley.com
F Gillsch, F Mbui, U Bilitewski… - Journal of Natural …, 2022 - ACS Publications
… To a stirred solution of 2-methylthiophene-3-carboxylic acid (4) (9.70 mg, 68.4 μmol, 1.00 equiv) and alcohol 3b (20.0 mg, 78.6 μmol, 1.15 equiv) in dry toluene (1.5 mL) were added NEt …
Number of citations: 1 pubs.acs.org
M Kogami, N Watanabe - Synthetic Communications, 2013 - Taylor & Francis
Lithium chloride was found to accelerate formation of the Grignard reagent from inactive 3-bromo-2-methylthiophene (1) and commercial magnesium metal. Based on this finding, a …
Number of citations: 7 www.tandfonline.com
DT Bowman - 2017 - macsphere.mcmaster.ca
… EI mass spectra of: compounds identified as the methyl esters of (a) 2-methylthiophene-3-carboxylic acid, and (b) 5-methylthiophene-2carboxylic acid; (cd) unknowns tentatively …
Number of citations: 0 macsphere.mcmaster.ca
H Fujieda, M Kogami, M Sakairi, N Kato… - European journal of …, 2018 - Elsevier
Glucokinase (GK) is an enzyme that plays an important role as a glucose sensor while maintaining whole body glucose homeostasis. Allosteric activators of GK (GKAs) have the …
Number of citations: 34 www.sciencedirect.com

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